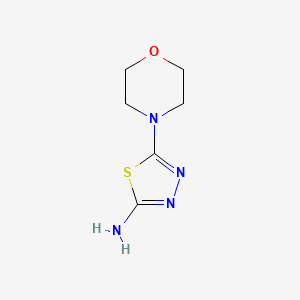

5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-morpholin-4-yl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4OS/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVDYLQZHMWCDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363525 | |

| Record name | 5-morpholin-4-yl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71125-44-5 | |

| Record name | 5-morpholin-4-yl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine. This molecule is of interest in medicinal chemistry due to the prevalence of the 2-amino-1,3,4-thiadiazole scaffold in a variety of biologically active compounds and the favorable pharmacokinetic properties often imparted by the morpholine moiety.[1] This document outlines a plausible synthetic route, detailed experimental protocols, and expected characterization data based on established chemical principles and spectral data from analogous structures.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 71125-44-5 | [2][3] |

| Molecular Formula | C₆H₁₀N₄OS | N/A |

| Molecular Weight | 186.24 g/mol | N/A |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | 186 - 188 °C | [4] |

Synthesis Protocol

The synthesis of this compound can be achieved through the cyclization of a suitable precursor, Morpholine-4-carbothiohydrazide. A common and effective method for this transformation is the reaction with cyanogen bromide, which provides the necessary carbon atom to form the 1,3,4-thiadiazole ring.

Proposed Synthetic Pathway

The proposed two-step synthesis commences with the preparation of the key intermediate, Morpholine-4-carbothiohydrazide, from morpholine, carbon disulfide, and hydrazine. This intermediate is then cyclized using cyanogen bromide to yield the target compound.

Experimental Procedure

Step 1: Synthesis of Morpholine-4-carbothiohydrazide

-

To a stirred solution of morpholine (1.0 eq) and potassium hydroxide (1.0 eq) in ethanol at 0-5 °C, carbon disulfide (1.1 eq) is added dropwise.

-

The reaction mixture is stirred at room temperature for 2-3 hours.

-

Hydrazine hydrate (1.2 eq) is then added, and the mixture is refluxed for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is triturated with cold water, and the resulting solid is filtered, washed with water, and dried to afford Morpholine-4-carbothiohydrazide.

Step 2: Synthesis of this compound

-

Morpholine-4-carbothiohydrazide (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol.

-

The solution is cooled to 0-5 °C in an ice bath.

-

A solution of cyanogen bromide (1.1 eq) in the same solvent is added dropwise with vigorous stirring.

-

The reaction mixture is allowed to stir at room temperature for 12-18 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is neutralized with a mild base, such as a saturated solution of sodium bicarbonate.

-

The resulting precipitate is filtered, washed with water, and then with a cold non-polar solvent like diethyl ether to remove any unreacted starting material.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization Data

The structural elucidation of the synthesized this compound is confirmed through various spectroscopic techniques. The following tables summarize the expected data based on the analysis of structurally related compounds.[5][6][7][8][9][10][11][12][13]

Spectroscopic Data

| Technique | Expected Peaks/Signals |

| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching of NH₂), ~2950-2850 (C-H stretching of morpholine), ~1620 (C=N stretching of thiadiazole ring), ~1500 (N-H bending), ~1115 (C-O-C stretching of morpholine) |

| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z = 186. Additional fragments corresponding to the loss of the morpholine ring and other characteristic cleavages. |

NMR Data (in DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H-NMR | ~7.20 | singlet | 2H, -NH₂ |

| ~3.70 | triplet | 4H, -CH₂-O- of morpholine | |

| ~3.20 | triplet | 4H, -CH₂-N- of morpholine | |

| ¹³C-NMR | ~168 | singlet | C=S/C-N of thiadiazole (C2) |

| ~155 | singlet | C=N of thiadiazole (C5) | |

| ~66 | singlet | -CH₂-O- of morpholine | |

| ~48 | singlet | -CH₂-N- of morpholine |

Logical Workflow for Compound Characterization

The successful synthesis and purification of this compound should be followed by a systematic characterization process to confirm its identity and purity.

Biological Signaling Pathways

To date, there is a lack of published scientific literature detailing the specific biological signaling pathways modulated by this compound. While the 2-amino-1,3,4-thiadiazole core is present in compounds with a wide range of activities, including antimicrobial and anticancer effects, the precise mechanism of action for this particular derivative has not been elucidated.[1][4] Further research, including in vitro and in vivo studies, would be required to identify and characterize any potential biological targets and signaling cascades.

Disclaimer

The experimental protocols and characterization data presented in this guide are based on established chemical principles and data from analogous compounds. These should be regarded as predictive and require experimental validation. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. parchem.com [parchem.com]

- 4. biosynce.com [biosynce.com]

- 5. asianpubs.org [asianpubs.org]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. evnuir.vnu.edu.ua [evnuir.vnu.edu.ua]

- 10. Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine: Chemical Properties, Structure, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the versatile 1,3,4-thiadiazole scaffold, it exhibits a range of biological activities, including antibacterial and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and known biological activities, aimed at facilitating further research and development in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound incorporates a 1,3,4-thiadiazole ring substituted with a morpholine group at the 5-position and an amine group at the 2-position. This unique arrangement of functional groups contributes to its chemical reactivity and biological profile.

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| IUPAC Name | 5-(Morpholin-4-yl)-1,3,4-thiadiazol-2-amine | N/A |

| CAS Number | 71125-44-5 | [1] |

| Molecular Formula | C6H10N4OS | [1] |

| Molecular Weight | 186.24 g/mol | [1] |

| Melting Point | 186 - 188 °C | [1] |

| Boiling Point | 373.9 ± 52.0 °C (Predicted) | [1] |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | While specific quantitative data is not readily available, based on its structure and data from similar compounds, it is expected to be sparingly soluble in water and more soluble in organic solvents like DMSO and DMF. | General chemical principles |

| pKa | Experimental pKa data is not currently available. The presence of the amino group suggests basic properties, while the thiadiazole ring can exhibit weakly acidic or basic character depending on the substituent. | General chemical principles |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and commonly employed synthetic route for 2-amino-5-substituted-1,3,4-thiadiazoles can be adapted. This generally involves the cyclization of a thiosemicarbazide derivative.

General Synthetic Protocol

A common method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the oxidative cyclization of thiosemicarbazones, which are themselves formed from the condensation of a thiosemicarbazide with an appropriate aldehyde or ketone. For the synthesis of the title compound, a plausible precursor would be derived from morpholine-4-carbothiohydrazide.

Reaction Scheme:

References

Biological Activity of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine: An Overview of a Promising Scaffold

For Immediate Release

This technical guide addresses the biological activity of the chemical compound 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine (CAS Number: 71125-44-5). Despite extensive searches of scientific literature and chemical databases, it is important to note that detailed, publicly available research specifically elucidating the in-depth biological activity, quantitative data, and specific mechanisms of action for this particular molecule is limited.

The available information suggests that this compound is recognized as a molecule with potential antibacterial and anti-inflammatory properties. However, primary research studies providing specific quantitative data, such as IC50 or MIC values, and detailed experimental protocols for this compound were not identified in the public domain.

This guide will, therefore, provide a broader overview of the well-documented biological activities of the 1,3,4-thiadiazole scaffold, to which this compound belongs. This information is intended to provide a foundational understanding of the potential therapeutic applications of this class of compounds for researchers, scientists, and drug development professionals.

The 1,3,4-Thiadiazole Scaffold: A Hub of Diverse Biological Activities

The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one sulfur atom. This scaffold is a common feature in a multitude of medicinally important molecules, demonstrating a wide array of pharmacological activities. The versatility of the 1,3,4-thiadiazole nucleus allows for substitutions at various positions, leading to a diverse library of compounds with distinct biological profiles.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial potential of 1,3,4-thiadiazole derivatives. These compounds have demonstrated efficacy against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.

General Mechanism of Action (Hypothesized)

While the precise mechanisms can vary between different derivatives, it is generally believed that the antimicrobial action of some 1,3,4-thiadiazoles may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The presence of the sulfur and nitrogen atoms in the heterocyclic ring is thought to play a crucial role in the interaction with biological targets.

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a general workflow for the initial screening of antimicrobial activity of novel compounds, a process that would be applicable to the evaluation of this compound.

Caption: General workflow for antimicrobial activity screening.

Anti-inflammatory Activity

Derivatives of 1,3,4-thiadiazole have also been investigated for their anti-inflammatory properties. The mechanism of action for many of these compounds is linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Potential Signaling Pathway Involvement

The anti-inflammatory effects of certain compounds can be mediated through the modulation of signaling pathways that regulate the production of pro-inflammatory cytokines and mediators. A simplified representation of a relevant pathway is provided below.

Caption: Simplified inflammatory signaling pathway.

Other Reported Activities

Beyond antimicrobial and anti-inflammatory effects, the 1,3,4-thiadiazole scaffold has been associated with a range of other biological activities, including:

-

Anticancer Activity: Certain derivatives have shown cytotoxic effects against various cancer cell lines.

-

Anticonvulsant Activity: Some compounds have been evaluated for their potential in managing seizures.

-

Diuretic Activity: The 1,3,4-thiadiazole core is present in some diuretic drugs.

-

Enzyme Inhibition: This class of compounds has been shown to inhibit various enzymes, including carbonic anhydrase and kinases.

Conclusion and Future Directions

While specific biological data for this compound remains to be fully elucidated in publicly accessible literature, the well-established and diverse pharmacological profile of the 1,3,4-thiadiazole scaffold suggests that this compound is a promising candidate for further investigation.

Future research should focus on dedicated studies to:

-

Synthesize and confirm the structure of this compound.

-

Conduct comprehensive in vitro and in vivo screening to determine its specific biological activities.

-

Elucidate the mechanism(s) of action for any confirmed activities.

-

Perform structure-activity relationship (SAR) studies to optimize the compound for enhanced potency and selectivity.

The information presented in this guide, based on the broader class of 1,3,4-thiadiazoles, provides a valuable starting point for researchers interested in exploring the therapeutic potential of this compound.

Spectroscopic Data Analysis of 5-Morpholino-1,3,4-thiadiazol-2-amine (CAS 71125-44-5)

For the attention of Researchers, Scientists, and Drug Development Professionals, this technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Morpholino-1,3,4-thiadiazol-2-amine (CAS 71125-44-5).

While a complete, publicly available dataset of experimentally determined spectroscopic data for this specific compound is limited, this guide synthesizes information from analogous structures and general spectroscopic principles to provide a robust predictive analysis. The data herein is compiled from scientific literature on closely related 1,3,4-thiadiazole derivatives and serves as a valuable resource for the characterization and analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 5-Morpholino-1,3,4-thiadiazol-2-amine. These predictions are based on the analysis of structurally similar compounds containing the 1,3,4-thiadiazole and morpholine moieties.[1][2][3][4][5][6]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.5 | Singlet (broad) | 2H | -NH₂ |

| ~3.7 - 3.9 | Triplet | 4H | -N-(CH₂)₂-O- |

| ~3.4 - 3.6 | Triplet | 4H | -N-(CH₂)₂-O- |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=N (Thiadiazole ring) |

| ~155 | C-N (Thiadiazole ring) |

| ~66 | -O-CH₂ (Morpholine ring) |

| ~48 | -N-CH₂ (Morpholine ring) |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3100 | Strong, Broad | N-H stretching (Amine) |

| 2950 - 2800 | Medium | C-H stretching (Aliphatic) |

| ~1620 | Strong | C=N stretching (Thiadiazole ring) |

| ~1550 | Medium | N-H bending (Amine) |

| ~1250 | Strong | C-N stretching |

| ~1115 | Strong | C-O-C stretching (Ether) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M]+ | Molecular ion peak |

| Fragments | Fragmentation of the morpholine ring and thiadiazole ring |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Instrumentation: Employ a high-resolution mass spectrometer, for example, a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement of the molecular ion and major fragment ions.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural relationships of the target compound.

References

- 1. asianpubs.org [asianpubs.org]

- 2. jocpr.com [jocpr.com]

- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. dergipark.org.tr [dergipark.org.tr]

In Vitro Screening of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer and antimicrobial effects. This technical guide focuses on the in vitro screening of derivatives of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine, a class of compounds with significant therapeutic potential. While specific literature on the in vitro screening of derivatives of this particular parent compound is limited, this guide provides a comprehensive framework based on the extensive research conducted on structurally related 2-amino-1,3,4-thiadiazoles. We present detailed experimental protocols for key assays, summarize representative quantitative data from existing studies, and visualize relevant biological pathways and experimental workflows to facilitate further research and development in this promising area.

Introduction

The 1,3,4-thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms, which imparts unique physicochemical properties that are favorable for drug design.[1] Derivatives of this scaffold have been extensively investigated for a variety of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The incorporation of a morpholine moiety, a privileged structure in medicinal chemistry, is anticipated to enhance the pharmacological profile of 1,3,4-thiadiazole derivatives, potentially improving their solubility, metabolic stability, and target engagement.

This guide provides an in-depth overview of the methodologies and data interpretation for the in vitro screening of this compound derivatives, with a primary focus on their potential as anticancer and antimicrobial agents.

Anticancer Activity Screening

Derivatives of the 2-amino-1,3,4-thiadiazole scaffold have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2][3] The proposed mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.

Representative Data: In Vitro Cytotoxicity of 1,3,4-Thiadiazole Derivatives

The following table summarizes the cytotoxic activity of various 1,3,4-thiadiazole derivatives against different human cancer cell lines, as reported in the literature. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Comp-1 | 5-Aryl-1,3,4-thiadiazole | MCF-7 (Breast) | 7.56 | [4] |

| Comp-2 | 5-Aryl-1,3,4-thiadiazole | HepG2 (Liver) | 8.35 | [4] |

| Comp-3 | 5-(Thiophen-2-yl)-1,3,4-thiadiazole | HepG-2 (Liver) | 4.37 ± 0.7 | [5] |

| Comp-4 | 5-(Thiophen-2-yl)-1,3,4-thiadiazole | A-549 (Lung) | 8.03 ± 0.5 | [5] |

| Comp-5 | 5-Aryl-1,3,4-thiadiazole | HCT-116 (Colon) | 7.19 | [3] |

| Comp-6 | 5-Aryl-1,3,4-thiadiazole | SGC-7901 (Gastric) | 15.50 | [3] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways in Cancer

The PI3K/Akt and MAPK/ERK signaling pathways are frequently dysregulated in cancer and are common targets for anticancer drug development.

Caption: PI3K/Akt signaling pathway in cancer.

Caption: MAPK/ERK signaling pathway in cancer.

Antimicrobial Activity Screening

The 1,3,4-thiadiazole nucleus is a common feature in many compounds with potent antimicrobial activity against a broad spectrum of bacteria and fungi.[6]

Representative Data: In Vitro Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

The following table presents the antimicrobial activity of representative 1,3,4-thiadiazole derivatives, with data shown as the diameter of the zone of inhibition.

| Compound ID | Derivative Class | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) | Reference |

| Comp-A | 5-Aryl-1,3,4-thiadiazole | S. aureus | 18 | C. albicans | 15 | [6] |

| Comp-B | 5-Aryl-1,3,4-thiadiazole | E. coli | 16 | A. niger | 14 | [6] |

| Comp-C | 5-Aryl-1,3,4-thiadiazole | B. subtilis | 20 | Not Tested | - | [6] |

| Comp-D | 5-Aryl-1,3,4-thiadiazole | P. aeruginosa | 15 | Not Tested | - | [6] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.

Materials:

-

Sterile Petri dishes

-

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Bacterial and fungal strains

-

Sterile cork borer (6-8 mm diameter)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent)

-

Micropipette

-

Incubator

Procedure:

-

Media Preparation and Inoculation: Prepare the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify. Inoculate the surface of the agar plates with a standardized microbial suspension (0.5 McFarland standard).

-

Well Preparation: Using a sterile cork borer, create wells of 6-8 mm in diameter in the agar.

-

Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells. Also, add the positive and negative controls to separate wells.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.

Experimental Workflows

The following diagrams illustrate the general workflows for anticancer and antimicrobial screening.

Caption: General workflow for in vitro anticancer screening.

Caption: General workflow for in vitro antimicrobial screening.

Conclusion

The 1,3,4-thiadiazole scaffold continues to be a highly valuable template in the design of novel therapeutic agents. While direct in vitro screening data for derivatives of this compound are not extensively reported, the established anticancer and antimicrobial activities of the broader class of 2-amino-1,3,4-thiadiazoles provide a strong rationale for the synthesis and evaluation of this specific family of compounds. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to systematically screen these derivatives and identify promising lead candidates for further preclinical and clinical development. Future studies are warranted to explore the full therapeutic potential of this compound derivatives.

References

- 1. bepls.com [bepls.com]

- 2. mdpi.com [mdpi.com]

- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ojournal.raparinuni2024.org [ojournal.raparinuni2024.org]

- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel Thiadiazole Compounds as Anticancer Agents

Introduction

Thiadiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, has emerged as a versatile scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and notably, anticancer properties.[2][3] The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, a key component of nucleobases, allows these compounds to interfere with DNA replication and other crucial cellular processes in cancer cells.[3][4] Furthermore, the mesoionic character of the thiadiazole ring enables these molecules to effectively cross cellular membranes and interact with various biological targets, leading to high selectivity and potentially lower toxicity.[5][6] This guide provides an in-depth overview of the synthesis, mechanisms of action, and evaluation of novel thiadiazole compounds, tailored for professionals in drug discovery and development.

Synthesis of Novel 1,3,4-Thiadiazole Derivatives

The synthesis of 2,5-disubstituted 1,3,4-thiadiazole derivatives often involves a multi-step process, typically starting with the formation of a thiosemicarbazone intermediate, followed by a cyclization reaction. This approach allows for structural diversity by modifying the initial aldehyde and the cyclizing agent.

General Synthesis Workflow

The logical flow for synthesizing 1,3,4-thiadiazole derivatives from thiosemicarbazones is a common and effective method.[7] The process begins with the condensation of an aromatic aldehyde with thiosemicarbazide to form a thiosemicarbazone, which then undergoes oxidative cyclization to yield the final 2,5-disubstituted 1,3,4-thiadiazole.

Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.

Experimental Protocol: Synthesis of N-(5-(Aryl)-1,3,4-thiadiazol-2-yl)acetamide Derivatives

This protocol is based on a common method for synthesizing 1,3,4-thiadiazole derivatives.[7]

Step 1: Synthesis of Thiosemicarbazone Intermediates (1a-i)

-

Dissolve a substituted aldehyde (1 mmol) in ethanol.

-

Add thiosemicarbazide (1 mmol) to the solution.

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the resulting precipitate, wash with cold ethanol, and dry to obtain the thiosemicarbazone intermediate.

Step 2: Synthesis of N-(5-(Aryl)-1,3,4-thiadiazol-2-yl)acetamide Derivatives (3a-i)

-

Add the synthesized thiosemicarbazone (1 mmol) to acetic anhydride (5 mL).

-

Heat the mixture to reflux for 4-6 hours.

-

Pour the reaction mixture into ice-cold water.

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid with water and then dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,4-thiadiazole derivative.

Anticancer Activity and Mechanisms of Action

1,3,4-Thiadiazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines, including breast, lung, colon, and leukemia.[2][3] Their anticancer activity stems from their ability to interfere with multiple cellular processes and signaling pathways essential for cancer cell growth and survival.[2]

Key Mechanisms of Action:

-

Induction of Apoptosis: Many thiadiazole compounds trigger programmed cell death (apoptosis) in cancer cells.[2][7] Some derivatives have been shown to induce apoptosis through the mitochondrial pathway, characterized by an increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2.[7]

-

Enzyme Inhibition: Certain derivatives act as inhibitors of crucial enzymes involved in cancer progression, such as protein kinases (e.g., tyrosine kinases), which regulate cell proliferation and survival signaling pathways like PI3K/Akt and MAPK/ERK.[2][6]

-

Tubulin Polymerization Inhibition: Some 1,3,4-thiadiazole derivatives function as microtubule-destabilizing agents.[2] They bind to tubulin, interfering with its assembly into microtubules, which disrupts mitosis and leads to cell cycle arrest and cell death.[2]

-

Histone Deacetylase (HDAC) Inhibition: The 1,3,4-thiadiazole scaffold has been investigated for its potential to inhibit HDAC enzymes.[2] By inhibiting HDACs, these compounds can alter gene expression, leading to anticancer effects.[2]

Signaling Pathway: Induction of Apoptosis

The diagram below illustrates a simplified intrinsic apoptosis signaling pathway that can be activated by novel thiadiazole compounds, leading to programmed cell death in cancer cells.

Caption: Simplified signaling pathway for thiadiazole-induced apoptosis.

Data Presentation: Cytotoxic Activity

The anticancer efficacy of novel compounds is quantified by their IC50 values, which represent the concentration required to inhibit 50% of cancer cell growth. The following table summarizes the cytotoxic activity of selected 1,3,4-thiadiazole derivatives against various human cancer cell lines.

| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| ST10 | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl) | MCF-7 (Breast) | 49.6 | [3] |

| MDA-MB-231 (Breast) | 53.4 | [3] | ||

| ST3 | Not specified | MDA-MB-231 (Breast) | 73.8 | [3] |

| ST8 | Not specified | MDA-MB-231 (Breast) | 75.2 | [3] |

| Compound 2 | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | Selective Activity | [6] |

| Compound 4y | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | A549 (Lung) | 34 | [8][9] |

| MCF-7 (Breast) | 84 | [8][9] | ||

| Compound 16c | Thiadiazole-imidazole derivative | HEPG2-1 (Liver) | 0.86 | [10] |

| Compound 21c | Thiadiazole-imidazole derivative | HEPG2-1 (Liver) | 1.02 | [10] |

Experimental Protocols: Cell Viability Assessment

The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is widely employed in the screening of anticancer agents.[11][12]

MTT Assay Workflow

The following diagram outlines the key steps involved in performing an MTT assay to evaluate the cytotoxicity of thiadiazole compounds.

Caption: Standard experimental workflow for the MTT cell viability assay.

Detailed MTT Assay Protocol

This protocol provides a step-by-step guide for assessing the cytotoxicity of novel compounds.[11][12][13]

Materials:

-

96-well flat-bottom plates

-

Cancer cell line of interest

-

Complete culture medium

-

Thiadiazole compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiadiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide or Cisplatin).[3][8]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT stock solution to each well.[11][14]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, protected from light. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11][12]

-

Formazan Solubilization:

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[13] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11][13]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Conclusion

The 1,3,4-thiadiazole scaffold represents a highly promising framework for the development of novel anticancer agents.[4][5] Its synthetic accessibility allows for the creation of diverse chemical libraries, and its derivatives have demonstrated significant efficacy against various cancers through multiple mechanisms of action. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in-depth preclinical and clinical studies to translate these promising findings into effective cancer therapies.

References

- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bepls.com [bepls.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and SAR Study of the Novel Thiadiazole–Imidazole Derivatives as a New Anticancer Agents [jstage.jst.go.jp]

- 11. benchchem.com [benchchem.com]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine as a Scaffold for Drug Design

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing sulfur and two nitrogen atoms. It is recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] Its bioisosteric similarity to pyrimidine allows it to interact with various biological targets, often interfering with DNA synthesis and other critical cellular processes.[3]

This guide focuses on a specific, valuable building block: 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine . This core structure combines the proven pharmacophore of the 2-amino-1,3,4-thiadiazole ring with a morpholine moiety. The morpholine ring is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and optimize pharmacokinetic profiles, making this scaffold an attractive starting point for the development of novel therapeutics.

While the core itself is primarily a synthetic intermediate, its true potential is realized when used as a scaffold for creating more complex derivatives. This guide will detail the synthesis of the core, explore its application in the design of potent kinase inhibitors for oncology, and discuss the broader biological potential of its derivatives.

Synthesis of the Core Scaffold

The synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles is well-established. A common and efficient method involves the oxidative cyclization of a thiosemicarbazide derivative. For the target scaffold, this involves the cyclization of morpholine-4-carbothiohydrazide.

Representative Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on established literature for the synthesis of analogous compounds.

-

Preparation of Morpholine-4-carbothiohydrazide:

-

To a solution of morpholine (1.0 eq) in ethanol, add carbon disulfide (1.1 eq) dropwise at 0-5 °C.

-

Stir the mixture for 30 minutes, then add hydrazine hydrate (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours.

-

The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield morpholine-4-carbothiohydrazide.

-

-

Cyclization to this compound:

-

Suspend morpholine-4-carbothiohydrazide (1.0 eq) in ethanol.

-

Add concentrated sulfuric acid (2.0-3.0 eq) dropwise while cooling the mixture in an ice bath.

-

After the addition is complete, reflux the mixture for 3-4 hours.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Filter the solid precipitate, wash thoroughly with water, and recrystallize from ethanol to obtain pure this compound.

-

Caption: Synthetic workflow for the core scaffold.

Application in Drug Design: A Case Study in Anticancer Agents

The 5-morpholino-1,3,4-thiadiazole scaffold serves as an excellent starting point for generating fused heterocyclic systems with potent biological activity. A key example is the development of imidazo[2,1-b][4][5][6]thiadiazole derivatives as potential inhibitors of Fer/FerT kinases, which are implicated in cancer cell growth and survival.[7]

Synthesis of Imidazo[2,1-b][4][5][6]thiadiazole Derivatives

Researchers have developed N-(5-morpholino-2-(arylamino)imidazo[2,1-b][4][5][6]thiadiazol-6-yl)carboxamides starting from N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides.[4] These complex structures demonstrate the utility of the core scaffold in building potent enzyme inhibitors. The morpholino group is a key feature of the final active compounds.

Caption: General workflow for derivatization.

Biological Target: Fer/FerT Kinase

Fer is a non-receptor tyrosine kinase that plays a role in various cellular processes, including cell adhesion, migration, and signaling. Its testis-specific variant, FerT, is ectopically expressed in various cancer cells. Inhibition of Fer/FerT kinase can disrupt these signaling pathways, leading to selective death of malignant cells and suppression of tumor growth.[7] This makes it an attractive target for anticancer drug development.

In Silico Evaluation and Structure-Activity Relationship (SAR)

In silico studies, including molecular docking, were performed to predict the binding affinity of the synthesized N-(5-morpholino-2-arylimidazo[2,1-b][4][5][6]thiadiazol-6-yl)carboxamide derivatives to a homology-modeled Fer kinase. The results indicated that these derivatives could form stronger complexes with the enzyme than a known reference inhibitor, E260.[7]

| Compound ID | Aryl Substituent (Ar) | Binding Energy (kcal/mol) |

| 2a | Phenyl | -8.7 |

| 2b | 4-Methylphenyl | -8.8 |

| 2c | 4-Methoxyphenyl | -8.7 |

| 2d | 4-Fluorophenyl | -8.9 |

| 2e | 4-Chlorophenyl | -9.1 |

| 2f | 4-Bromophenyl | -9.2 |

| E260 (Ref.) | - | -8.1 |

| Data sourced from Zadorozhnii et al.[7] |

Structure-Activity Relationship (SAR): The in silico data suggests a clear SAR. The introduction of halogen atoms (F, Cl, Br) at the para-position of the aryl ring resulted in the most favorable binding energies. Specifically, the 4-bromophenyl derivative (2f ) showed the strongest predicted affinity for the Fer kinase active site. This indicates that electron-withdrawing and sterically larger groups at this position may enhance binding.

Experimental Protocol: Molecular Docking (In Silico)

The following protocol is a summary of the in silico methodology used by Zadorozhnii et al.[7]

-

Homology Modeling: Since the crystal structure of Fer kinase was unavailable, a 3D model was generated using homology modeling based on the known structure of a related kinase (e.g., Fes).

-

Ligand Preparation: The 3D structures of the synthesized thiadiazole derivatives were generated and optimized to their lowest energy conformation using appropriate molecular modeling software.

-

Molecular Docking:

-

The prepared ligands were docked into the ATP-binding site of the modeled Fer kinase using a program like AutoDock or Vina.

-

The docking process involves a search algorithm (e.g., Lamarckian genetic algorithm) to explore possible binding poses of the ligand within the active site.

-

Poses were scored based on a scoring function that estimates the binding free energy (kcal/mol).

-

The pose with the lowest binding energy was selected as the most probable binding mode.

-

-

Analysis: The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the kinase active site were analyzed to rationalize the binding affinity.

Caption: Proposed mechanism of Fer Kinase inhibition.

Broader Biological Potential: Antimicrobial Activity

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in the development of antimicrobial agents.[8] Derivatives have shown broad-spectrum activity against various bacterial and fungal strains. The incorporation of a morpholine ring is a rational strategy to improve the drug-like properties of these antimicrobial candidates.

While specific antimicrobial data for this compound derivatives are not extensively published, the activity of analogous compounds highlights the potential of this scaffold class.

| Compound Class | Test Organism | Activity (MIC, µg/mL) | Reference |

| 5-(Aryl)-1,3,4-thiadiazol-2-amines | S. aureus | 20 - 28 | [8] |

| 5-(Aryl)-1,3,4-thiadiazol-2-amines | B. subtilis | 20 - 28 | [8] |

| Tris-1,3,4-thiadiazole derivative | S. aureus | Good Activity | [8] |

| 5-(Aryl)-1,3,4-thiadiazol-2-amines (Oxygenated) | A. niger | 32 - 42 | [8] |

| 5-(Aryl)-1,3,4-thiadiazol-2-amines (Oxygenated) | C. albicans | 32 - 42 | [8] |

Representative Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation:

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Each well is then inoculated with a standardized suspension of the test microorganism to a final concentration of ~5 x 10⁵ CFU/mL.

-

Positive (microorganism, no compound) and negative (broth only) control wells are included.

-

-

Incubation: The plates are incubated at 35-37 °C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

Analysis:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Conclusion

This compound is a highly valuable scaffold for modern drug design. While it may not possess potent biological activity itself, its true strength lies in its utility as a versatile starting material. The combination of the pharmacologically active 1,3,4-thiadiazole core and the favorable pharmacokinetic properties imparted by the morpholine ring makes it an ideal platform for derivatization.

The successful in silico design of potent Fer/FerT kinase inhibitors demonstrates a clear and effective application of this scaffold in the development of targeted anticancer agents. The extensive literature on the antimicrobial properties of related thiadiazoles further underscores its potential in creating novel anti-infective drugs. Future research should focus on synthesizing and screening libraries of derivatives based on this core to unlock its full therapeutic potential.

References

- 1. bepls.com [bepls.com]

- 2. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. evnuir.vnu.edu.ua [evnuir.vnu.edu.ua]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Analysis of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine Reveals Limited Publicly Available Data on Specific Therapeutic Targets

A comprehensive review of scientific literature and publicly accessible databases indicates a significant gap in the specific therapeutic target data for the compound 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine. While the broader class of 1,3,4-thiadiazole derivatives has been extensively studied and shows promise in various therapeutic areas, detailed experimental data, including quantitative metrics of efficacy and specific molecular targets for this particular morpholino-substituted compound, remain largely unpublished.

The 1,3,4-thiadiazole scaffold is a well-recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. These include potential applications as anticancer, antimicrobial, anti-inflammatory, and diuretic agents. The core structure is valued for its metabolic stability and its ability to engage in various biological interactions.

However, for this compound specifically, there is a notable absence of in-depth studies that would underpin a technical guide on its therapeutic targets. Key missing information includes:

-

Quantitative Biological Data: There is a lack of publicly available data such as IC50, EC50, or Ki values that would quantify the potency and efficacy of this specific compound against any validated biological target.

-

Detailed Experimental Protocols: Without primary research articles detailing the investigation of this compound, there are no specific experimental methodologies to report.

-

Identified Signaling Pathways: The mechanism of action and the specific signaling pathways modulated by this compound have not been elucidated in the available literature.

While some studies describe the synthesis of various 1,3,4-thiadiazole derivatives containing a morpholine moiety, these papers often focus on the chemical synthesis itself or on applications outside of therapeutics, such as their use as dyes. The broader research on 1,3,4-thiadiazoles suggests that potential therapeutic avenues for derivatives could involve the inhibition of enzymes like carbonic anhydrases or targeting various pathways implicated in cancer cell proliferation. However, without direct experimental evidence for this compound, any such discussion would be speculative.

Due to the scarcity of specific biological data, a detailed technical guide on the therapeutic targets of this compound cannot be constructed at this time. The core requirements for such a guide, including the presentation of quantitative data, detailed experimental protocols, and visualization of signaling pathways, cannot be met. Further primary research is required to identify and validate the specific molecular targets and mechanisms of action for this compound before a comprehensive therapeutic profile can be established.

For researchers, scientists, and drug development professionals interested in this area, the broader literature on 1,3,4-thiadiazole derivatives may offer valuable insights into potential starting points for investigation. However, it is crucial to note that the biological activity of such compounds is highly dependent on their specific substitution patterns.

Preliminary Cytotoxicity Profile of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine: An Analysis Based on Structurally Related Compounds

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature reveals a notable absence of direct preliminary cytotoxicity studies for the specific compound 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine. This technical guide, therefore, presents a detailed analysis of the cytotoxic potential of structurally related 2-amino-1,3,4-thiadiazole derivatives to provide a foundational understanding for researchers, scientists, and drug development professionals. The insights herein are drawn from analogous compounds and should be considered as a surrogate for direct experimental data.

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. The 2-amino-1,3,4-thiadiazole core, in particular, is a recurring motif in compounds designed as cytotoxic agents. The nature of the substituent at the 5-position of the thiadiazole ring is a critical determinant of the compound's cytotoxic potency and selectivity. This guide will explore the cytotoxicity of various 5-substituted-2-amino-1,3,4-thiadiazole derivatives, offering a predictive lens through which the potential of this compound can be preliminarily assessed.

Data Presentation: Cytotoxicity of Structurally Related 1,3,4-Thiadiazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a selection of 2-amino-1,3,4-thiadiazole derivatives against various cancer cell lines. This data is compiled from multiple studies and is intended to illustrate the range of cytotoxic potential within this class of compounds.

| Compound ID | 5-Substituent | Cell Line | IC50 (µM) | Reference |

| 1 | 2,4-Dihydroxyphenyl | HCV29T (Bladder Cancer) | Not specified, but noted as having higher antiproliferative effect than cisplatin | [1] |

| 1 | 2,4-Dihydroxyphenyl | SW707 (Rectal Cancer) | Not specified, but noted as having higher antiproliferative effect than cisplatin | [1] |

| 1 | 2,4-Dihydroxyphenyl | A549 (Lung Cancer) | Not specified, but noted as having higher antiproliferative effect than cisplatin | [1] |

| 1 | 2,4-Dihydroxyphenyl | T47D (Breast Cancer) | Not specified, but noted as having higher antiproliferative effect than cisplatin | [1] |

| 2 | 4-Chlorobenzyl-(disulfide) | MCF-7 (Breast Cancer) | 1.78 | [2] |

| 2 | 4-Chlorobenzyl-(disulfide) | A549 (Lung Cancer) | 4.04 | [2] |

| 3 | 4-Methoxyphenyl | SK-OV-3 (Ovarian Cancer) | 19.5 | [2] |

| 4 | Benzyl | HT-29 (Colon Cancer) | Inhibition of 68.28% (concentration not specified) | [2] |

| 4 | Benzyl | MDA-MB-231 (Breast Cancer) | Inhibition of 62.95% (concentration not specified) | [2] |

| 5 | N-(5-Nitrothiazol-2-yl)-2-((thio)acetamide) | K562 (Leukemia) | 7.4 (Abl protein kinase inhibition) | [2] |

| 6 | Not specified (1o) | HepG2 (Liver Cancer) | 8.6 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the cytotoxicity studies of 1,3,4-thiadiazole derivatives.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compounds (1,3,4-thiadiazole derivatives) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48 or 72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as DMSO or acidified isopropanol.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Cell Culture

-

Cell Lines: Human cancer cell lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and K562 (chronic myelogenous leukemia) are commonly used.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Mandatory Visualization

Experimental Workflow for In Vitro Cytotoxicity Screening

Potential Signaling Pathway for 1,3,4-Thiadiazole Induced Apoptosis

While the precise mechanism of action for this compound is unknown, many anticancer agents, including 1,3,4-thiadiazole derivatives, induce apoptosis. The following diagram illustrates a generalized apoptotic pathway that could be investigated.

References

- 1. Evaluation of antiproliferative effect in vitro of some 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a prominent feature in a multitude of compounds exhibiting a wide array of biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties. The 2-amino-5-substituted-1,3,4-thiadiazole core, in particular, serves as a versatile pharmacophore in medicinal chemistry. The substituent at the 5-position of the thiadiazole ring is crucial in defining the pharmacological profile of the molecule. This document provides a detailed protocol for the synthesis of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine, a compound of interest for screening and as a building block in drug discovery programs.

General Synthetic Strategy

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of an N-substituted thiosemicarbazide intermediate, specifically 4-(morpholine-4-carbonyl)thiosemicarbazide. This intermediate is then subjected to cyclization to yield the target 1,3,4-thiadiazole derivative. This approach is adapted from general methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

Experimental Protocols

Part 1: Synthesis of 4-(Morpholine-4-carbonyl)thiosemicarbazide (Intermediate)

This step involves the reaction of morpholine-4-carbonyl chloride with thiosemicarbazide.

Materials and Reagents:

-

Morpholine-4-carbonyl chloride

-

Thiosemicarbazide

-

Triethylamine (or another suitable base)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Diethyl ether or hexane for precipitation/washing

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve thiosemicarbazide (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of morpholine-4-carbonyl chloride (1.0 equivalent) in anhydrous DCM to the cooled mixture with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by precipitation from a concentrated solution by the addition of a non-polar solvent like diethyl ether or hexane.

-

Dry the purified 4-(morpholine-4-carbonyl)thiosemicarbazide under vacuum.

Part 2: Synthesis of this compound (Target Compound)

This step involves the acid-catalyzed cyclization of the intermediate 4-(morpholine-4-carbonyl)thiosemicarbazide.

Materials and Reagents:

-

4-(Morpholine-4-carbonyl)thiosemicarbazide (from Part 1)

-

Concentrated Sulfuric Acid or Phosphorous Oxychloride

-

Ice

-

Saturated sodium bicarbonate solution

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

Carefully add the 4-(morpholine-4-carbonyl)thiosemicarbazide (1.0 equivalent) portion-wise to pre-cooled concentrated sulfuric acid at 0 °C with vigorous stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture slowly onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The precipitated solid is the crude product. Collect the solid by filtration and wash it thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol to afford the pure this compound.

-

Dry the final product under vacuum.

Data Presentation

As this protocol is based on established general methodologies rather than a specific literature precedent with reported data for the target molecule, the following table is a template for the expected data to be collected upon synthesis.

| Parameter | 4-(Morpholine-4-carbonyl)thiosemicarbazide | This compound |

| Molecular Formula | C6H12N4O2S | C6H10N4OS |

| Molecular Weight | 204.25 g/mol | 186.24 g/mol |

| Appearance | White to off-white solid | White to pale yellow solid |

| Melting Point (°C) | To be determined | To be determined |

| Yield (%) | To be determined | To be determined |

| ¹H NMR (δ, ppm) | To be determined | To be determined |

| ¹³C NMR (δ, ppm) | To be determined | To be determined |

| Mass Spec (m/z) | To be determined | To be determined |

| IR (cm⁻¹) | To be determined | To be determined |

Visualizations

Synthesis Workflow

The overall synthetic pathway is illustrated in the following diagram.

Application Note: Protocols for In Vitro Antibacterial Assessment of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine against Escherichia coli

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rise of antibiotic-resistant bacteria, particularly Gram-negative pathogens like Escherichia coli, presents a significant global health challenge. This necessitates the discovery and development of novel antimicrobial agents. The 1,3,4-thiadiazole scaffold is a prominent heterocyclic structure that has garnered considerable interest in medicinal chemistry due to its diverse pharmacological activities, including potent antimicrobial properties.[1][2][3] This application note provides a comprehensive set of protocols for evaluating the in vitro antibacterial efficacy of a specific derivative, 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine, against E. coli. The methodologies described herein include the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), disk diffusion susceptibility, and time-kill kinetics, providing a robust framework for preclinical assessment.

Data Presentation: Representative Antibacterial Activity

The following tables summarize representative data for the antibacterial activity of this compound against E. coli (e.g., ATCC 25922).

Disclaimer: The data presented below are for illustrative purposes only and should be determined experimentally.

Table 1: Minimum Inhibitory and Bactericidal Concentrations

| Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

|---|---|---|---|---|

| This compound | 16 | 32 | 2 | Bactericidal |

| Ciprofloxacin (Control) | 0.015 | 0.03 | 2 | Bactericidal |

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[4]

Table 2: Disk Diffusion Susceptibility Test Results

| Compound (Disk Content) | Zone of Inhibition (mm) | Interpretation (CLSI M100) |

|---|---|---|

| This compound (30 µg) | 18 | Intermediate/Susceptible |

| Ciprofloxacin (5 µg) | 32 | Susceptible |

| Blank (Vehicle Control) | 0 | No Inhibition |

Experimental Workflow

The overall workflow for assessing the antibacterial activity of the test compound is depicted below.

Caption: Experimental workflow for antibacterial susceptibility testing.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]

Materials:

-

This compound

-

E. coli strain (e.g., ATCC 25922)

-

Sterile 96-well clear microtiter plates[5]

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)[7]

-

Sterile saline or Phosphate-Buffered Saline (PBS)

-

0.5 McFarland turbidity standard[8]

-

Spectrophotometer (plate reader)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Vehicle control (e.g., DMSO, if applicable)

Procedure:

-

Inoculum Preparation: From a fresh 18-24 hour culture plate, select several isolated colonies and suspend them in sterile saline.[4] Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5][6]

-

Compound Dilution: Prepare a stock solution of the test compound. Perform two-fold serial dilutions in CAMHB across the wells of a 96-well plate (e.g., concentrations ranging from 128 µg/mL to 0.25 µg/mL).[7] Typically, 100 µL of each concentration is added to the wells.[6]

-

Plate Setup:

-

Wells 1-10: 100 µL of serially diluted compound.

-

Well 11 (Growth Control): 100 µL of CAMHB (no compound).

-

Well 12 (Sterility Control): 100 µL of uninoculated CAMHB.

-

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well.[4] The final volume in each test well will be 200 µL.

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[6]

-

Result Interpretation: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[9] This can be confirmed by reading the optical density (OD) at 600 nm.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined to find the lowest concentration of an agent that kills ≥99.9% of the initial bacterial inoculum.[4][10]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Completed MIC microtiter plate

Procedure:

-

Subculturing: Following MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).[9]

-

Plating: Mix the contents of each selected well. Using a calibrated loop or pipette, plate a 10-100 µL aliquot from each of these clear wells onto a separate, sterile MHA plate.[4]

-

Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[4]

-

Result Interpretation: After incubation, count the number of colonies (CFU) on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[9][10]

Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around an impregnated disk.[11][12]

Materials:

-

Mueller-Hinton Agar (MHA) plates (150 mm)

-

Sterile cotton swabs

-

Sterile blank paper disks (6 mm diameter)

-

Test compound solution of known concentration

-

Sterile forceps or disk dispenser

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum in saline equivalent to a 0.5 McFarland standard as described in the MIC protocol.[8][13]

-

Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube.[13] Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[13] Allow the plate to dry for 3-5 minutes.[13]

-

Disk Preparation and Placement: Impregnate sterile blank disks with a known amount of the test compound solution (e.g., 30 µ g/disk ). Allow the solvent to evaporate completely. Using sterile forceps, place the impregnated disk onto the center of the inoculated agar surface.[11][12] Gently press the disk to ensure complete contact with the agar.[12]

-

Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours.[11]

-

Result Interpretation: Measure the diameter of the zone of complete growth inhibition (in mm) around the disk.[13] The result is interpreted as susceptible, intermediate, or resistant based on standardized charts (e.g., CLSI guidelines), though specific breakpoints for novel compounds must be established.

Protocol 4: Bacterial Growth Curve and Time-Kill Assay

This assay provides insight into the pharmacodynamics of an antimicrobial agent by measuring the rate of bacterial killing over time.[14]

Materials:

-

All materials from the MIC protocol

-

Sterile culture tubes or flasks

-

Shaking incubator

-

Sterile PBS for serial dilutions

Procedure:

-

Setup: Prepare culture tubes with CAMHB containing the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control tube without any compound.[14]

-

Inoculation: Inoculate each tube with the E. coli suspension to a final density of approximately 5 x 10⁵ CFU/mL.

-

Incubation and Sampling: Incubate all tubes at 37°C with constant agitation (e.g., 220 rpm).[15] At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[14]

-

Enumeration: Perform ten-fold serial dilutions of each aliquot in sterile PBS. Plate a defined volume of the appropriate dilutions onto MHA plates.

-

Data Analysis: After 18-24 hours of incubation, count the colonies on the plates and calculate the CFU/mL for each time point and concentration.[14] Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[14]

Hypothetical Mechanism of Action

While the precise mechanism of 1,3,4-thiadiazole derivatives can vary, a common mode of antibacterial action involves the inhibition of essential enzymes. The diagram below illustrates a hypothetical pathway where the compound inhibits DNA gyrase, an enzyme critical for DNA replication in bacteria.

Caption: Hypothetical mechanism: Inhibition of DNA gyrase.

Conclusion

The protocols detailed in this application note provide a standardized and robust framework for the initial in vitro evaluation of this compound against E. coli. Consistent and reproducible data generated from these assays are critical for guiding structure-activity relationship (SAR) studies and advancing promising compounds through the drug discovery pipeline.

References

- 1. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]